Gusanlung B
Description
Structure
3D Structure
Properties
CAS No. |
79082-05-6 |
|---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-14-one |
InChI |
InChI=1S/C20H19NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3/t14-/m0/s1 |
InChI Key |
DESORMZUMYIKSG-AWEZNQCLSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2=O)OCO5)C=C1)OC |
Synonyms |
gusanlung B |
Origin of Product |
United States |
Isolation and Purification Methodologies for Gusanlung B Compounds
Extraction Techniques from Plant Matrixebi.ac.uknih.gov
The initial step in obtaining Gusanlung B involves the extraction of secondary metabolites from the plant material. The stems of Arcangelisia gusanlung are typically collected, air-dried, and then pulverized to increase surface area for efficient extraction researchgate.netmdpi.comnih.govnih.govnih.govphcogj.com. Methanol (B129727) (MeOH) is frequently employed as the primary extraction solvent due to its efficacy in dissolving a broad range of polar and semi-polar compounds, including alkaloids researchgate.netmdpi.comnih.govnih.govresearchgate.netnih.govphcogj.com. This extraction is often performed through maceration researchgate.netmdpi.comnih.govnih.govnih.govphcogj.com.
Following the initial methanol extraction, the resulting crude extract is subjected to a liquid-liquid partitioning process to remove unwanted compounds and concentrate the desired metabolites. Common partitioning solvents include petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) researchgate.netmdpi.com. The ethyl acetate fraction, in particular, has been found to be rich in protoberberine alkaloids and is typically carried forward for further purification steps researchgate.netmdpi.com.
Chromatographic Separation Strategies
Chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the plant extract.
High-Performance Liquid Chromatography (HPLC) Applicationsebi.ac.uknih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product isolation and purification, widely utilized for its high resolution and sensitivity researchgate.netdrugfuture.comdrugfuture.comnih.gov. In the context of isolating this compound, HPLC, often coupled with Diode Array Detection (HPLC-DAD), plays a crucial role in both the separation and purification of individual compounds from crude or partially purified fractions researchgate.netmdpi.comnih.govnih.govresearchgate.net. Semipreparative HPLC is specifically employed to isolate pure compounds, including this compound, from complex mixtures by optimizing mobile phase composition and elution gradients mdpi.com. While specific HPLC conditions for this compound are not detailed in the provided snippets, HPLC is generally applied using stationary phases such as C18 columns with mobile phases comprising mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers plos.orgmdpi.com.
Other Chromatographic Modalitiesvulcanchem.com
Prior to or in conjunction with HPLC, other chromatographic methods are commonly utilized. Column chromatography employing silica (B1680970) gel as the stationary phase is a standard technique for initial fractionation of plant extracts researchgate.netmdpi.com. Elution is typically performed using solvent systems like dichloromethane–methanol (CH2Cl2–MeOH) gradients, yielding various fractions based on polarity researchgate.netmdpi.com. For further purification, techniques such as chromatography on silica gel C18 or Sephadex LH-20 columns are employed, using solvent systems like methanol-water mixtures or pure methanol, respectively mdpi.com. Flash chromatography is also recognized as an efficient method for producing pure compounds or as a pre-purification step chromatographyonline.com. Thin-layer chromatography (TLC) is frequently used to monitor the separation progress during column chromatography and to guide the collection of fractions mdpi.com.
Sample Preparation for Spectroscopic Analysisvulcanchem.comthieme-connect.comebi.ac.uknih.gov
Once this compound has been isolated and purified through chromatographic techniques, it is prepared for structural elucidation using various spectroscopic methods. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) analysis, are critical for determining the compound's molecular structure and absolute configuration thieme-connect.comresearchgate.netmdpi.comnih.govnih.govresearchgate.net. Sample preparation typically involves dissolving the purified compound in appropriate deuterated solvents, such as methanol-d4, to facilitate spectroscopic analysis researchgate.net. The high purity achieved through the preceding isolation steps ensures reliable spectroscopic data, enabling accurate structural determination.
Table 1: Isolation and Purification Steps for this compound
| Step | Technique | Stationary Phase | Mobile Phase/Eluent | Notes/Outcome | Source(s) |
|---|---|---|---|---|---|
| 1 | Extraction | N/A | Methanol (MeOH) | Crude extract of Arcangelisia gusanlung stems | researchgate.netmdpi.comnih.govnih.govresearchgate.netnih.govphcogj.com |
| 2 | Liquid-Liquid Partitioning | N/A | Petroleum ether, EtOAc, n-BuOH | EtOAc fraction used for further purification | researchgate.netmdpi.com |
| 3 | Column Chromatography | Silica gel (100-200 mesh) | CH2Cl2–MeOH | Six fractions obtained (E1-E6) | researchgate.net |
| 4 | Column Chromatography | Silica gel (200-300 mesh) | CH2Cl2-MeOH | Twelve fractions obtained (B2-1 to B2-12) | mdpi.com |
| 5 | Column Chromatography | Silica gel C18 | MeOH-Water | Subfractions obtained | mdpi.com |
| 6 | Column Chromatography | Sephadex LH-20 | MeOH | Further separation of subfractions | mdpi.com |
| 7 | Preparative HPLC | C18 (implied) | 35% aq. MeOH | Isolation of pure compounds, including this compound | mdpi.com |
Structural Elucidation of Gusanlung B Compounds
Advanced Spectroscopic Techniques for Molecular Structure Determination
The structural characterization of Gusanlung B relies heavily on a suite of sophisticated spectroscopic techniques that probe the molecule at an atomic level. These methods, when used in combination, provide complementary data that allows for unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination, providing insights into the electronic environment of atomic nuclei, particularly ¹H and ¹³C.
One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental data about the types of protons and carbons present in a molecule and their immediate chemical environments. The ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts (indicating electronic shielding/deshielding), multiplicities (due to spin-spin coupling), and integration (representing the relative number of protons). Similarly, ¹³C NMR provides information on the different carbon environments, including their chemical shifts, which are indicative of hybridization and functional groups.
While detailed specific assignments for this compound's 1D NMR spectra were not explicitly detailed in the reviewed literature snippets, its identification was achieved through comparison with previously reported spectroscopic data mdpi.comresearchgate.net. Typically, protoberberine alkaloids like this compound exhibit characteristic signals in their ¹H NMR spectra, including those for aromatic protons, methoxy (B1213986) groups, and an N-methyl group. The ¹³C NMR spectra would similarly show signals corresponding to aromatic carbons, aliphatic carbons, methoxy carbons, and the N-methyl carbon.
| ¹H NMR Data (Typical for Protoberberine Alkaloids) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | ~6.6-8.1 | s, d, dd | Variable |
| Methoxy Protons (-OCH₃) | ~3.8-4.2 | s | 3H |
| N-Methyl Protons (-NCH₃) | ~2.5-3.5 | s | 3H |
| Aliphatic Protons (e.g., CH₂, CH) | ~2.5-4.0 | m, dd, t | Variable |
| ¹³C NMR Data (Typical for Protoberberine Alkaloids) | Chemical Shift (δ, ppm) |
| Aromatic Carbons | ~100-150 |
| Methoxy Carbons (-OCH₃) | ~55-60 |
| N-Methyl Carbon (-NCH₃) | ~40-55 |
| Aliphatic Carbons (e.g., CH₂, CH) | ~20-50 |
Two-dimensional (2D) NMR techniques extend the information obtained from 1D spectra by revealing correlations between nuclei. These experiments are crucial for establishing the connectivity within a molecule.
¹H-¹H COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other through bonds, typically over two or three bonds. It helps to identify spin systems and establish proton-proton connectivity princeton.eduwikipedia.orglibretexts.org.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons, providing a direct link between proton and carbon chemical shifts. This is essential for assigning carbons based on known proton signals princeton.eduemerypharma.comcolumbia.edu.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons separated by two, three, or sometimes more bonds. This technique is vital for connecting different structural fragments and confirming the carbon skeleton, particularly for quaternary carbons or those without directly attached protons princeton.eduemerypharma.comcolumbia.edunih.gov.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining relative stereochemistry and confirming spatial arrangements of atoms within the molecule mdpi.comresearchgate.netprinceton.edulibretexts.org.
The structure of this compound was confirmed using these advanced NMR techniques, although specific correlation details for this compound itself were not extensively detailed in the provided snippets. However, for related compounds like Gusanlung E, NOESY experiments were used to determine relative configurations mdpi.comresearchgate.net, and HMBC correlations were employed to assign carbons in related protoberberine structures nih.gov. These methods collectively provide the detailed information required to confirm the proposed structure of this compound.
| 2D NMR Technique | Type of Correlation Detected | Significance for Structure Elucidation |
| ¹H-¹H COSY | ¹H – ¹H (through bonds) | Establishes ¹H-¹H connectivity within spin systems. |
| ¹H-¹³C HSQC | ¹H – ¹³C (one bond) | Links protons directly to their attached carbons. |
| ¹H-¹³C HMBC | ¹H – ¹³C (2-4 bonds) | Connects protons to carbons over longer distances, aiding in skeleton assembly. |
| NOESY | ¹H – ¹H (through space) | Reveals spatial proximity, crucial for stereochemical assignments. |
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly valuable for determining the elemental composition of a compound. By measuring the mass of the molecular ion with high accuracy, it allows for the calculation of a unique molecular formula. This is a critical first step in confirming the identity of a natural product.
For this compound, HR-ESIMS analysis provided a key piece of evidence for its structure. The measured accurate mass was m/z 353.1252 for the molecular ion [M]+, which corresponds to the molecular formula C₂₀H₁₉NO₅ mdpi.comresearchgate.net. This precise mass measurement strongly supports the proposed elemental composition of this compound.
| Mass Spectrometry Technique | Ionization Method | Measured m/z | Calculated m/z | Molecular Formula |
| HR-ESIMS | Electrospray | 353.1252 | 353.1263 | C₂₀H₁₉NO₅ |
Tandem mass spectrometry (MS/MS) involves the fragmentation of selected molecular ions (precursor ions) into smaller fragment ions. Analyzing these fragment ions provides detailed structural information by revealing characteristic fragmentation pathways and substructures within the molecule nih.govnih.gov. This technique is vital for confirming the proposed structure and identifying specific functional groups or linkages.
While MS/MS is a standard method for structural elucidation, specific fragmentation data for this compound was not detailed in the reviewed search results. However, for related diterpenoids, MS/MS analysis has been shown to yield characteristic losses of molecules like water, carbon monoxide, and propene, providing insights into their skeletal structures nih.gov. Such analysis for this compound would typically involve identifying key fragments that correspond to parts of the protoberberine alkaloid skeleton.
| MS/MS Fragmentation Analysis (General Application) | Observation | Significance |
| Precursor Ion Selection | [M]+ | The intact molecular ion is selected for fragmentation. |
| Fragmentation Pattern | Characteristic fragment ions | Provides clues about the arrangement of atoms and functional groups. |
| Neutral Losses | e.g., loss of H₂O, CO, CH₃ | Helps in identifying specific structural motifs. |
Compound List
this compound
Gusanlung C
Gusanlung E
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental tools in the initial characterization of organic compounds, including alkaloids like this compound. UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly revealing the presence of conjugated systems and chromophores. For alkaloids, these spectra can indicate the extent of unsaturation and the nature of aromatic systems within the tetracyclic protoberberine skeleton. IR spectroscopy, on the other hand, offers information about the functional groups present by detecting the absorption of infrared radiation corresponding to specific bond vibrations. Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), C-O, C-N, and C-H stretching and bending vibrations are identifiable. While specific detailed UV-Vis and IR data for this compound are not extensively detailed in all literature, it has been noted that related compounds, such as Gusanlungionoside B, exhibited similar UV and IR profiles to other characterized compounds, underscoring their utility in comparative analysis acs.org. These techniques serve as a preliminary fingerprint for the compound, guiding further, more detailed structural investigations.
Stereochemical Assignment Methodologies
Determining the three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's biological activity. For this compound, several sophisticated methods are employed to assign its absolute and relative configurations.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by chiral chromophores within a molecule. By comparing the experimental CD spectrum of a compound with those of known standards or with theoretically calculated spectra, the absolute configuration can be confidently assigned mtoz-biolabs.comspectroscopyasia.comamericanlaboratory.comrsc.orgnih.gov. For instance, the absolute configurations of related megastigmane glycosides, gusanlungionosides A–D, were elucidated using comprehensive analysis of their NMR and CD data acs.org. Similarly, CD analysis played a role in assigning the absolute configuration of Gusanlung E, another alkaloid from Arcangelisia gusanlung, where a negative optical rotation and CD curve indicated specific configurations nih.gov. The application of CD spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), allows for the assignment of absolute stereochemistry, even in solution spectroscopyasia.comamericanlaboratory.comnih.gov.
Interpretation of NMR Chemical Shifts and Coupling Constants for Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H and ¹³C) and 2D techniques like COSY, HMBC, and NOESY, is indispensable for determining both the planar structure and relative stereochemistry of this compound. Chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the electronic environment of nuclei, which is sensitive to the molecule's three-dimensional structure. Specific chemical shifts for protons and carbons in different parts of the protoberberine skeleton, such as those near oxygen atoms or within specific ring systems, offer clues about their spatial orientation acs.orgnih.govpublish.csiro.au.
Coupling constants (J values) derived from ¹H NMR spectra provide information about the dihedral angles between adjacent protons, which are directly related to relative stereochemistry, especially in cyclic systems wordpress.comnih.govisibugs.orgipb.pt. For example, specific coupling constants between protons at positions 13 and 13a in related compounds have been used to deduce the relative orientation of these groups nih.gov.
Table 1: Selected ¹H and ¹³C NMR Data for this compound and Related Compounds
| Nucleus/Proton | This compound (δ, ppm) | Related Compound (Gusanlung E) (δ, ppm) | Assignment/Notes | Citation |
| ¹H, Aromatic | 6.98 (d), 6.91 (d) | - | Protons H-11, H-12 | publish.csiro.au |
| ¹H, N-methyl | - | 3.20 (s) | N-CH₃ | nih.gov |
| ¹H, H-5 | - | 2.68 (m) | H-5 | nih.gov |
| ¹H, H-13α | - | 2.84 (dd, J=13.0, 15.0 Hz) | H-13α | nih.gov |
| ¹H, H-13a | - | 3.59 (dd, J=12.0, 3.6 Hz) | H-13a | nih.gov |
| ¹H, OCH₃ | - | 3.84 (s) | Two methoxy groups | nih.gov |
| ¹³C, N-methyl | - | 50.7 | N-CH₃ | nih.gov |
Note: Data for this compound is limited to specific aromatic protons publish.csiro.au. Data for Gusanlung E nih.gov is provided for illustrative purposes to demonstrate the application of NMR techniques in characterizing similar protoberberine alkaloids.
Corroborative Techniques (e.g., Acid Hydrolysis and GC Analysis for Glycosides)
While this compound itself is classified as a protoberberine alkaloid, related compounds isolated from Arcangelisia gusanlung, such as the gusanlungionosides, are glycosides acs.org. For such compounds, or if this compound were to possess glycosidic moieties, corroborative techniques like acid hydrolysis followed by Gas Chromatography (GC) analysis are vital. Acid hydrolysis cleaves glycosidic bonds, releasing the sugar components and the aglycone, which can then be analyzed separately vt.edumdpi.comsrce.hr. GC-MS is particularly useful for identifying and quantifying the liberated monosaccharides or the aglycone, providing complementary data to NMR and CD. However, it is important to note that acid hydrolysis can sometimes lead to isomerization or degradation of certain compounds, a factor that must be considered during analysis moducare.gr. These techniques, when applicable, add another layer of confirmation to the structural assignments.
Challenges and Discrepancies in Structural Assignment for Synthetic and Natural Gusanlung Alkaloids
The structural elucidation of natural products is often fraught with challenges, particularly when comparing synthetic analogues with naturally isolated compounds. For the Gusanlung series, discrepancies have been noted that necessitate careful re-evaluation of structural assignments. In the synthesis of reported protoberberine alkaloids, including Gusanlung D, it was found that the analytical and spectral data obtained for synthetic compounds differed from those reported for the natural product, suggesting potential revisions to the established structures thieme-connect.comresearchgate.net. Furthermore, specific reports indicate that ¹H and ¹³C NMR spectra previously attributed to this compound could not be reliably reproduced, highlighting issues in the initial characterization or potential structural ambiguities publish.csiro.au.
These challenges underscore the complexity of isolating and purifying natural products from botanical sources, as well as the intricate nature of their structures which demand rigorous synthetic validation. Ensuring the accuracy of structural assignments for compounds like this compound requires meticulous spectroscopic analysis, comparison with reliable standards, and often, independent synthetic verification to resolve any inconsistencies.
Biosynthesis of Gusanlung B Compounds
Precursor Pathways and Metabolic Flux in Arcangelisia gusanlung
The biosynthesis of Gusanlung B, as a protoberberine alkaloid, originates from primary metabolic pathways, primarily drawing from the amino acid L-tyrosine pnas.orgfrontiersin.org. In plants, L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which are then condensed to form norcoclaurine, a foundational intermediate for many isoquinoline (B145761) alkaloids frontiersin.org. This initial step is catalyzed by enzymes such as tyrosine decarboxylase (TYDC) and norcoclaurine synthase (NCS) pnas.orgfrontiersin.org.
Arcangelisia gusanlung is known to produce a range of protoberberine alkaloids, including berberine (B55584), palmatine, and jatrorrhizine, alongside this compound mdpi.comarabjchem.orgnih.govdntb.gov.ua. The metabolic flux towards these compounds is channeled through the benzylisoquinoline alkaloid (BIA) pathway. While specific data on the precise metabolic flux distribution towards this compound within A. gusanlung is limited, the general pathway involves the conversion of L-tyrosine through a series of enzymatic steps. The plant's capacity to synthesize multiple protoberberine alkaloids suggests a sophisticated regulation of metabolic channeling, directing precursors through common intermediates before diverging into specific product lines.
Table 1: Key Precursors and Intermediates in Protoberberine Alkaloid Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis |
| L-Tyrosine | Primary amino acid precursor for the benzylisoquinoline alkaloid skeleton. |
| Dopamine | Derived from L-tyrosine via tyrosine decarboxylase (TYDC). |
| 4-Hydroxyphenylacetaldehyde | Derived from L-tyrosine via a different route, condenses with dopamine. |
| Norcoclaurine | Formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde (NCS). |
| (S)-Reticuline | A key intermediate formed through methylation and hydroxylation steps from norcoclaurine. |
| (S)-Scoulerine | Formed from (S)-reticuline via the berberine bridge enzyme (BBE). |
| (S)-Tetrahydrocolumbamine | Formed by methylation of (S)-scoulerine (SOMT). |
| (S)-Canadine | Formed from (S)-tetrahydrocolumbamine via a methylenedioxy bridge installation (CYP719A). |
Enzymatic Steps and Key Biotransformations in Protoberberine Alkaloid Biosynthesis
The conversion of basic precursors into the complex structure of this compound involves a cascade of enzymatic reactions, characteristic of protoberberine alkaloid biosynthesis. The pathway typically proceeds as follows:
Formation of (S)-Reticuline : Starting from norcoclaurine, a series of methylations and hydroxylations occur. Key enzymes involved include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (NMCH), and 4′-O-methyltransferase (4′OMT) pnas.orgfrontiersin.org.
Berberine Bridge Formation : The crucial step in forming the tetrahydroprotoberberine skeleton is catalyzed by the berberine bridge enzyme (BBE), which catalyzes an oxidative cyclization of (S)-reticuline to yield (S)-scoulerine frontiersin.orgnih.gov.
Methylation and Methylenedioxy Bridge Installation : (S)-Scoulerine is then methylated by (S)-scoulerine 9-O-methyltransferase (SOMT) to form (S)-tetrahydrocolumbamine. Subsequently, a cytochrome P450 enzyme, (S)-canadine synthase (CYP719A), catalyzes the formation of a methylenedioxy bridge, converting (S)-tetrahydrocolumbamine to (S)-canadine nih.govoup.com.
Oxidation to Protoberberines : Further oxidation steps, such as by tetrahydroberberine (B1206132) oxidase (THBO), lead to the formation of various protoberberine alkaloids like berberine oup.com.
This compound, being an 8-oxotetrahydroprotoberberine alkaloid, likely arises from modifications to the core tetrahydroprotoberberine structure, possibly involving specific oxidative enzymes that introduce the oxo group at the C-8 position. The precise enzymes responsible for this specific modification in this compound are yet to be definitively identified, but they would represent key biotransformations in its unique biosynthetic route.
Table 2: Key Enzymes in Protoberberine Alkaloid Biosynthesis
| Enzyme Name | Abbreviation | Reaction Catalyzed |
| Tyrosine Decarboxylase | TYDC | Converts tyrosine to dopamine. |
| Norcoclaurine Synthase | NCS | Condenses dopamine and 4-hydroxyphenylacetaldehyde to form norcoclaurine. |
| (S)-Norcoclaurine-6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. |
| (S)-N-Methylcoclaurine-3′-hydroxylase | NMCH | Hydroxylates the 3′-position of (S)-N-methylcoclaurine. |
| (S)-Scoulerine 9-O-methyltransferase | SOMT | Methylates the 9-hydroxyl group of (S)-scoulerine to form (S)-tetrahydrocolumbamine. |
| Berberine Bridge Enzyme | BBE | Catalyzes the N-methyl cyclization of (S)-reticuline to form (S)-scoulerine. |
| (S)-Canadine Synthase | CYP719A | Catalyzes the formation of a methylenedioxy bridge in (S)-tetrahydrocolumbamine to yield (S)-canadine. |
| Tetrahydroberberine Oxidase | THBO | Oxidizes tetrahydroprotoberberines to protoberberines. (Specific enzyme for C-8 oxidation in this compound is unconfirmed). |
Glycosylation Mechanisms in Megastigmane Glycoside Biosynthesis
While this compound is classified as a protoberberine alkaloid, Arcangelisia gusanlung also contains megastigmane glycosides pnas.orgacs.org. The biosynthesis of megastigmane glycosides involves the attachment of sugar moieties to megastigmane aglycones. This process, known as glycosylation, is primarily mediated by a family of enzymes called uridine-diphosphate (B1259127) glycosyltransferases (UGTs) researchgate.netnih.gov. UGTs utilize activated sugar donors, typically UDP-sugars, to form glycosidic bonds with the aglycone researchgate.netnih.gov. The specific sugar residues and the positions of attachment can vary, leading to a diverse array of glycosylated compounds with distinct biological activities.
For instance, in other plant species, UGTs have been identified that catalyze the glucosylation of C13-apocarotenoids, attaching glucose to different parts of the molecule researchgate.netnih.gov. These glycosylation events are critical for modifying the solubility, stability, and biological activity of the aglycones, playing roles in detoxification, transport, and allelopathic interactions nih.gov. However, based on current understanding, this compound itself is not a glycoside, and its biosynthesis does not directly involve these glycosylation mechanisms.
Genetic and Molecular Biology Approaches to Elucidating Biosynthetic Pathways
Elucidating the complex biosynthetic pathways of plant secondary metabolites like this compound relies heavily on genetic and molecular biology approaches. These methods allow researchers to identify genes encoding specific biosynthetic enzymes, understand their regulation, and potentially engineer pathways for enhanced production.
Functional Genomics and Transcriptomics : Techniques such as cDNA-amplified fragment length polymorphism (cDNA-AFLP) and RNA sequencing (RNA-Seq) are used to profile gene expression patterns in response to stimuli or at different developmental stages. This helps identify genes that are upregulated during alkaloid production pnas.orgnih.gov.
Gene Isolation and Characterization : Once candidate genes are identified, they can be isolated, cloned, and expressed in heterologous systems (like E. coli or yeast) to confirm their enzymatic activity. For protoberberine alkaloids, genes encoding enzymes such as BBE, SOMT, and CYP719A have been successfully isolated and characterized from various plant species nih.govoup.comnih.govresearchgate.net.
Metabolic Engineering and Synthetic Biology : By understanding the entire pathway, researchers can employ metabolic engineering strategies. This includes overexpressing key biosynthetic genes, modifying regulatory elements, or introducing genes from other organisms to enhance the yield of target compounds or to produce novel derivatives pnas.orgnih.govmdpi.comethz.ch. For example, efforts have been made to engineer yeast strains for the production of protoberberine alkaloids like canadine (B1168894) and berberine nih.govresearchgate.net.
Gene Editing Technologies : CRISPR-Cas9 and other gene editing tools offer precise methods to inactivate or modify genes involved in specific biosynthetic steps, helping to confirm the role of individual enzymes and to understand pathway regulation nih.govmdpi.com.
These advanced molecular tools are essential for dissecting the intricate biochemical network responsible for this compound production in Arcangelisia gusanlung, paving the way for future research and potential bio-production strategies.
Chemical Synthesis and Analog Development of Gusanlung B Compounds
Total Synthesis Strategies for Gusanlung B Alkaloids
The total synthesis of this compound and related protoberberine alkaloids has been a focal point for chemists seeking to understand their structural intricacies and biological potential. Several key strategies have emerged, leveraging modern synthetic techniques to construct the core molecular framework.
Radical Cyclization Approaches
A foundational approach to synthesizing this compound and its structural relatives, such as Gusanlung A and D, involves radical-initiated cyclization reactions. Specifically, the synthesis of (±)-8-Oxotetrahydropalmatine and (±)-Gusanlung B has been achieved through the radical-initiated 1,6-cyclization of corresponding 2-arylcarbonyl-1-methylenetetrahydroisoquinolines publish.csiro.aunih.govnih.govmdpi.comresearchgate.net. This method relies on the generation of a radical intermediate that undergoes intramolecular cyclization to form the characteristic tetrahydroprotoberberine skeleton. For instance, the synthesis of (±)-gusanlung D has been reported to proceed via the radical cyclization of a 2-aroyl-1-methylenetetrahydroisoquinoline precursor nih.govnih.govmdpi.com.
Photoinduced Rearrangement and Cycloaddition Reactions
An alternative and elegant strategy for accessing this compound and related protoberberine alkaloids involves photoinduced reactions. A notable development is the photoinduced, catalyst-free regio-specific cleavage of the C1−C8 bond in benzocyclobutenones. This process generates ortho-quinoid ketene (B1206846) methides, which then undergo aza-[4+2]-cycloaddition with imines. This cascade reaction offers a facile route to various isoquinolinone derivatives, including Gusanlung A, B, and D, as well as other protoberberine alkaloids like 8-oxotetrahydroplamatine, tetrahydrothalifendine, tetrahydropalmatine, and xylopinine dntb.gov.uaresearchgate.netresearchgate.net. This methodology has also been extended to catalytic enantioselective versions by combining photocatalysis with chiral Lewis acid catalysis, thereby enabling the stereocontrolled synthesis of these complex structures dntb.gov.uaresearchgate.netresearchgate.net.
Asymmetric Synthesis and Enantioselective Methodologies
Achieving enantiopure this compound and its analogs is crucial for detailed structure-activity relationship (SAR) studies and for understanding their stereospecific biological interactions. Research has focused on developing asymmetric synthetic routes to control the stereochemistry of key chiral centers. For example, unsymmetric syntheses of Gusanlung compounds have been reported, employing both diastereoselective and enantioselective catalytic methods researchgate.net. The photoinduced cycloaddition strategy mentioned above can be rendered enantioselective through the use of synergistic photocatalysis and chiral Lewis acid catalysis, providing access to specific stereoisomers dntb.gov.uaresearchgate.netresearchgate.net. General advancements in asymmetric synthesis, such as asymmetric epoxidation, hydrogenation, and the use of chiral auxiliaries, provide a broader toolkit for tackling the stereochemical challenges inherent in synthesizing these alkaloids ddugu.ac.inptfarm.plunipd.itnumberanalytics.com. The precise control over stereochemistry is vital, as differences in spectral data between synthetic and natural (-)-Gusanlung A and D have prompted re-evaluation of their proposed structures, underscoring the importance of accurate synthetic routes nih.govnih.govmdpi.com.
Synthesis of Related Gusanlung A and Gusanlung D Analogs
The synthetic efforts directed towards this compound have often encompassed its close structural relatives, Gusanlung A and Gusanlung D. These syntheses frequently employ similar strategies, highlighting the versatility of the developed methodologies. For instance, the radical cyclization approach has been successfully applied to the synthesis of both (±)-Gusanlung A and (±)-Gusanlung D nih.govnih.govmdpi.comresearchgate.net. Additionally, the photoinduced aza-[4+2]-cycloaddition strategy has been shown to be effective for preparing Gusanlung A and D alongside this compound dntb.gov.uaresearchgate.netresearchgate.net. Specific synthetic routes for Gusanlung D have also involved regioselective reductive dehydration followed by intramolecular acid-catalyzed or radical cyclization pathways, and in some cases, intramolecular Heck coupling reactions have been employed for the synthesis of dehydrogusanlung and dehydroisogusanlung D analogs thieme-connect.com.
Synthetic Routes for Gusanlungionoside B and its Stereoisomers
While this compound and its protoberberine alkaloid relatives have been the subject of extensive synthetic research, specific synthetic routes for Gusanlungionoside B and its stereoisomers were not prominently detailed within the reviewed literature. Gusanlungionosides A–D have been isolated from natural sources and studied for their biological activities acs.org123docz.net. However, the published research primarily focuses on their isolation and characterization rather than their chemical synthesis or the synthesis of their specific stereoisomers.
Preclinical Biological Activities and Mechanistic Investigations of Gusanlung B Compounds
In Vitro Pharmacological Profiling
Gusanlungionoside B, a megastigmane glycoside isolated from the stems of Arcangelisia gusanlung, has demonstrated significant potential as a tyrosinase inhibitor. scispace.comnih.gov In vitro assays revealed that Gusanlungionoside B exhibits strong inhibitory activity against mushroom tyrosinase. scispace.com This inhibitory effect is also observed in cellular models, where the compound was found to suppress melanogenesis. scispace.comnih.gov
Research has identified four related megastigmane glycosides, Gusanlungionosides A-D, all of which display potent inhibitory effects on tyrosinase activity. scispace.com The half-maximal inhibitory concentration (IC50) values for these compounds were found to be more potent than the positive control, kojic acid. scispace.com Specifically, Gusanlungionoside B showed an IC50 value of 0.16 mM against mushroom tyrosinase, compared to 0.37 mM for kojic acid. scispace.com This indicates a strong potential for these compounds to modulate melanin (B1238610) production. scispace.comnih.gov
| Compound | IC50 (mM) |
|---|---|
| Gusanlungionoside A | 0.15 |
| Gusanlungionoside B | 0.16 |
| Gusanlungionoside C | 0.2 |
| Gusanlungionoside D | 0.19 |
| Kojic Acid (Positive Control) | 0.37 |
While specific studies on the alkaloid Gusanlung B are limited, extensive research into related protoberberine alkaloids, particularly berberine (B55584), reveals significant antiproliferative and cytotoxic effects across a wide range of cancer cell lines. nih.govumk.pl Berberine has demonstrated the ability to inhibit cancer cell proliferation, suppress metastasis, induce apoptosis (programmed cell death), and activate autophagy. nih.govumk.plnih.gov
Berberine's cytotoxic activity has been observed in cancers of the breast, lung, stomach, liver, colon, and cervix, among others. nih.govumk.pl Its mechanisms of action are multifaceted, involving the disruption of key signaling pathways in cancer cells, such as mTOR, MAPK, EGFR, PI3K/AKT, and NF-κB. umk.plnih.gov For example, in gastric cancer cells, berberine has been shown to impair cell viability in a dose-dependent manner by inhibiting STAT3 levels and survivin expression. mdpi.com In colon cancer cells, it induces apoptosis and activates caspase-3 activity. mdpi.com
The antiproliferative effects are dose-dependent, with IC50 values varying significantly among different cell lines, reflecting varied sensitivity to the compound. researchgate.net For instance, in a study on triple-negative breast cancer (TNBC) cell lines, berberine's IC50 values ranged from as low as 0.19 µM in highly sensitive cells (HCC70) to 16.7 µM in more resistant cells (MDA-MB-231). researchgate.net Another study on the HeLa cervical cancer cell line reported an IC50 of 12.08 µg/mL for berberine, while the alkaloid macranthine showed an IC50 of 24.16 µg/mL. scispace.com Importantly, these alkaloids showed a degree of selective toxicity towards cancer cells over normal cells, as indicated by their selectivity index (SI). scispace.com
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCC70 | Triple-Negative Breast Cancer | 0.19 |
| BT-20 | Triple-Negative Breast Cancer | 0.23 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 |
| HeLa | Cervical Cancer | ~33.8 (12.08 µg/mL) |
| LoVo | Colorectal Cancer | 78.66 |
| SW620 | Colorectal Cancer | 54.41 |
Protoberberine alkaloids have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic system and a target for the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net Inhibition of AChE prolongs the action of the neurotransmitter acetylcholine, which is crucial for cognitive function. researchgate.net
Studies have shown that berberine and related tetrahydroprotoberberine salts are effective AChE inhibitors. researchgate.net Berberine, in particular, has been investigated for its potential in treating Alzheimer's disease due to its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One study determined the in vitro IC50 of berberine on AChE to be 3.45 μM. eurekaselect.com The mechanism of inhibition often involves interactions with key amino acid residues within the enzyme's active site gorge, such as Trp286 and Tyr341, primarily through π-π stacking interactions. researchgate.net The structural features of these alkaloids, including their tetracyclic framework and substituents, are crucial for their fit within the narrow active site of the enzyme. researchgate.net
Research has demonstrated that protoberberine alkaloids can interact with and modulate the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. researchgate.netnih.gov Specifically, a class of these compounds, known as protoberberine type 2 alkaloids (e.g., tetrahydropalmatine, scoulerine), have been found to positively modulate the GABA-A receptor. researchgate.netnih.gov These alkaloids were shown to increase the specific binding of ligands to the GABA-A receptor, suggesting they act as positive allosteric modulators that facilitate GABA binding. researchgate.netnih.gov
In contrast, protoberberine type 1 alkaloids (e.g., palmatine, coptisine) did not show this effect. researchgate.netnih.gov The alkaloid berberine has also been shown to interact with the GABAergic system. nih.gov Studies indicate that berberine can activate the GABA-A receptor, and this activation is linked to neuroprotective effects, such as the survival of retinal ganglion cells in models of diabetic retinopathy. nih.gov This modulation of the GABAergic system represents another significant biological activity of this class of compounds, distinct from their enzyme inhibitory or cytotoxic effects. nih.govnih.gov
In Vivo Animal Model Studies (Non-human Organismal Responses)
The therapeutic potential of protoberberine alkaloids observed in vitro has been further evaluated in various in vivo animal models, particularly for cancer and Alzheimer's disease. nih.govnih.govfrontiersin.org
Alzheimer's Disease Models: In multiple rodent models of Alzheimer's disease, the protoberberine alkaloid berberine has shown significant neuroprotective and memory-improving activities. nih.govnih.govfrontiersin.org A systematic review and meta-analysis of preclinical studies concluded that berberine treatment significantly improved cognitive function, as measured by performance in the Morris water maze test (e.g., reduced escape latency and increased time in the target quadrant). nih.govfrontiersin.org Mechanistically, berberine was found to reduce the burden of amyloid-beta (Aβ) plaques and decrease the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease. nih.govnih.gov Further in vivo studies in zebrafish models also demonstrated that berberine treatment lowered Aβ levels and AChE activity, providing anti-amyloidogenic, anti-AChE, and anti-inflammatory effects. eurekaselect.com These effects are attributed to multiple mechanisms, including anti-inflammatory actions, anti-oxidative stress, and inhibition of beta-secretase (BACE1), the enzyme that initiates Aβ production. nih.govnih.gov
Cancer Models: The anticancer efficacy of berberine has also been demonstrated in vivo. nih.govnih.govresearchgate.net In a study using mice transplanted with B16 melanoma, berberine administration significantly reduced tumor volume and weight at doses of 5 and 10 mg/kg. nih.govresearchgate.net In xenograft models of liver cancer, berberine was shown to inhibit tumor growth and reduce the expression of proteins involved in cancer cell metabolism. nih.gov Similarly, in models of colorectal cancer, berberine treatment led to a significant decrease in cancer cell activity and the expression of proliferation markers like Ki-67. nih.gov The in vivo anticancer effects are linked to the mechanisms observed in vitro, including the induction of apoptosis and autophagy and the inhibition of signaling pathways crucial for tumor growth and metastasis, such as the PI3K/AKT/mTOR pathway. nih.govumk.plnih.gov
Mechanistic Insights from Animal Studies
Direct preclinical animal studies investigating the specific mechanisms of action for this compound are not extensively documented in publicly available scientific literature. However, the broader class of protoberberine alkaloids, to which this compound belongs, has been the subject of numerous in vivo studies, offering potential insights into its possible biological effects. Protoberberine alkaloids are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.net For instance, berberine, a well-studied protoberberine alkaloid, has demonstrated various mechanistic actions in animal models. These include the modulation of gut microbiota and the activation of signaling pathways related to metabolism and inflammation. arabjchem.org While these findings provide a framework for the potential in vivo activities of this compound, it is crucial to note that direct evidence from animal models specifically for this compound is currently lacking. Future in vivo studies would be necessary to elucidate the precise mechanistic pathways of this compound.
Cellular and Molecular Mechanisms of Action
The cellular and molecular mechanisms of this compound have not been extensively elucidated. However, preliminary research and the activities of related compounds provide some indications of its potential biological actions.
Specific molecular targets of this compound have not been definitively identified and validated. The primary reported biological activity for this compound is a weak inhibitory effect against the Hepatitis B virus (HBV). nottingham.ac.uk The precise viral or host cell targets involved in this activity have not been fully characterized. Research on other protoberberine alkaloids suggests potential interactions with various cellular components, including DNA, RNA, and specific enzymes. acs.org For example, some protoberberine alkaloids have been shown to bind to G-quadruplex DNA and exhibit topoisomerase inhibition. acs.org These general activities of the structural class suggest potential avenues for future target identification studies for this compound.
There is currently no specific information available detailing the modulation of signaling pathways by this compound. However, studies on the broader class of protoberberine alkaloids have shown that they can influence various intracellular signaling cascades. For example, berberine has been reported to affect pathways such as the MAPK/ERK and WNT signaling pathways, which are crucial in cell proliferation and differentiation. nottingham.ac.uk Dihydroberberine, a derivative of berberine, has been shown to exert anti-inflammatory effects through the dual modulation of NF-κB and MAPK signaling pathways. arabjchem.org Given the structural similarity, it is plausible that this compound could also interact with these or other key cellular signaling pathways, though this remains to be experimentally verified.
Specific studies on how this compound regulates gene expression and protein levels are not currently available. Research on related protoberberine alkaloids indicates that they can influence the expression of genes and proteins involved in various cellular processes. For instance, some protoberberines can impact the expression of genes related to DNA repair, cell cycle arrest, and apoptosis. nottingham.ac.uk Furthermore, the anti-inflammatory effects of some of these alkaloids are linked to the downregulation of pro-inflammatory cytokines and enzymes like COX-2. nottingham.ac.uk These findings suggest that a potential mechanism of action for this compound could involve the regulation of specific genes and proteins, which would require further investigation through transcriptomic and proteomic studies.
Comparative Analysis of Biological Profiles Across "this compound" and Related Derivatives
Information on the biological profiles of this compound and its derivatives is limited, but available data allows for a preliminary comparative analysis. This compound has been identified as a protoberberine alkaloid and is known for its weak activity against HBV. nottingham.ac.uk
A newly isolated derivative, Gusanlung E, has been evaluated for its cytotoxic activity. In a study, Gusanlung E demonstrated weak cytotoxic activity against the SGC 7901 human gastric cancer cell line, with an IC50 value of 85.1 µM. mdpi.comnih.gov This suggests that minor structural modifications within the Gusanlung family of compounds can lead to different biological activities, in this case, a shift from weak antiviral to weak cytotoxic effects.
When compared to the broader class of protoberberine alkaloids, the reported activities of Gusanlung compounds appear to be modest. For example, berberine exhibits a wide range of more potent biological effects, including significant antimicrobial, anti-inflammatory, and cholesterol-lowering properties. researchgate.netmdpi.com Other protoberberine alkaloids have shown strong interactions with DNA and significant cell cycle arrest and apoptotic effects in cancer cells, which have not been reported for this compound. acs.org
The structural differences between various protoberberine alkaloids, such as the nature and position of substituents on the tetracyclic ring system, are known to significantly influence their biological activity and pharmacokinetic properties, such as their interaction with P-glycoprotein. nih.gov The specific substitutions in this compound and its derivatives likely account for their distinct and comparatively weaker biological profiles observed to date.
Below is an interactive data table summarizing the known biological activities of this compound and a related derivative.
| Compound Name | Compound Class | Known Biological Activity | Source |
| This compound | Protoberberine Alkaloid | Weak activity against HBV | nottingham.ac.uk |
| Gusanlung E | Protoberberine Alkaloid | Weak cytotoxic activity against SGC 7901 cell line (IC50: 85.1 µM) | mdpi.comnih.gov |
Analytical Methods and Quality Control of Gusanlung B Compounds
Chromatographic Quantification Methodologies (e.g., HPLC-DAD)
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a cornerstone technique for the separation, identification, and quantification of alkaloids like Gusanlung B in complex plant extracts. nih.gov This method offers high resolution, sensitivity, and the ability to provide spectral information, which aids in peak identification and purity assessment. unite.itsemanticscholar.org The quantification of this compound relies on establishing a validated HPLC-DAD method, which involves optimizing chromatographic conditions to achieve a sharp, symmetrical, and well-resolved peak for the analyte.
Method development typically involves testing various stationary phases (e.g., C18 columns), mobile phase compositions (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), and gradient elution programs. mdpi.commdpi.commdpi.com The Diode-Array Detector allows for monitoring at the maximum absorption wavelength of this compound, enhancing sensitivity and selectivity. semanticscholar.org Quantification is achieved by creating a calibration curve using a certified reference standard of this compound, plotting peak area against a series of known concentrations. nih.gov The method must be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. semanticscholar.org
Table 1: Illustrative HPLC-DAD Parameters for Alkaloid Quantification
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of semi-polar compounds like alkaloids. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Achieves efficient separation of multiple compounds in a complex extract. Formic acid improves peak shape and ionization for MS coupling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and resolution. |
| Detection | Diode Array Detector (DAD), monitoring at specific λmax | Provides spectral data for peak identification and purity checks; quantification at the wavelength of maximum absorbance increases sensitivity. |
| Injection Volume | 10 µL | A typical volume to introduce the sample without overloading the column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
Spectroscopic Identification and Purity Assessment
The unequivocal structural elucidation and identity confirmation of this compound are accomplished through a combination of spectroscopic techniques. nih.gov Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the molecule, which allows for the determination of its elemental composition. nih.govresearchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural information, helping to piece together the molecule's framework and distinguish it from isomers. nih.govnih.gov
NMR spectroscopy, including one-dimensional (1D) experiments like ¹H-NMR and ¹³C-NMR and two-dimensional (2D) experiments (e.g., COSY, HSQC, HMBC), is indispensable for elucidating the complete chemical structure. researchgate.net ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR details the carbon skeleton. nih.govmdpi.com 2D-NMR experiments establish connectivity between atoms, allowing for the definitive assignment of the structure of this 8-oxotetrahydroprotoberberine alkaloid. nih.govresearchgate.net These spectroscopic methods are also critical for assessing the purity of isolated this compound, as they can detect the presence of residual solvents or other impurities. nih.govmdpi.com
Table 2: Spectroscopic Data for Structural Elucidation of Protoberberine Alkaloids
| Technique | Type of Information Obtained | Application to this compound |
|---|---|---|
| ¹H-NMR | Number, chemical environment, and coupling of protons. | Identifies aromatic protons, methoxyl groups, and aliphatic protons in the alkaloid core. nih.govresearchgate.net |
| ¹³C-NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Defines the carbon skeleton of the molecule. nih.govresearchgate.net |
| 2D-NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, establishing connectivity. | Confirms the assembly of the molecular structure and placement of substituents. researchgate.net |
| HR-MS | High-accuracy mass measurement. | Determines the elemental formula (e.g., C₁₉H₁₅NO₅ for a related compound). nih.gov |
| MS/MS | Fragmentation patterns of the parent ion. | Provides structural details and aids in distinguishing between isomers. |
Reference Standard Development and Characterization
The availability of a well-characterized, high-purity reference standard is a prerequisite for the accurate quantification of this compound and for the quality control of products containing it. nih.govregulatoryrapporteur.org A reference standard serves as the benchmark against which samples are compared. regulatoryrapporteur.org The development process begins with the isolation of this compound from its natural source, A. gusanlung, using various chromatographic techniques. nih.gov
Once isolated, the compound undergoes extensive characterization to confirm its identity and establish its purity. e-b-f.eu This involves the full suite of spectroscopic analyses described in section 7.2 (NMR, MS). researchgate.net The purity is quantitatively determined using a mass balance approach, which accounts for chromatography purity (typically via HPLC), water content (by Karl Fischer titration), residual solvents (by Gas Chromatography), and non-volatile residues (ash content). nih.gov A Certificate of Analysis is then issued, documenting the compound's identity, purity, and other relevant physical and chemical properties. e-b-f.eu This certified reference material is crucial for the calibration of analytical instruments and the validation of quantitative methods. nih.gov
Standardization of Extracts Containing "this compound"
The chemical composition of herbal extracts can vary significantly due to genetic factors, environmental conditions, and processing methods. nih.gov Standardization is the process of implementing quality control measures to ensure that extracts have a consistent chemical profile and a defined concentration of specific active or marker compounds. academicjournals.orgresearchgate.net For extracts of A. gusanlung, this compound can serve as a key chemical marker for standardization.
The process involves establishing specifications for the raw plant material and the finished extract. who.int A chromatographic fingerprint, often generated by HPLC, is a powerful tool for this purpose. openrepository.com This fingerprint provides a characteristic profile of the extract's chemical constituents. nih.gov In addition to the qualitative fingerprint, a quantitative determination of this compound is performed using a validated HPLC method, as described in section 7.1. researchgate.net The extract is required to contain a specified range of this compound (e.g., not less than a certain percentage by weight). Adherence to these standards ensures batch-to-batch consistency, which is fundamental for reproducible quality. nih.gov
Future Research Trajectories for Gusanlung B Compounds
Advancements in Synthetic Methodologies and Scalability
Future research on Gusanlung B will likely prioritize the development of more efficient and scalable synthetic routes. While the total synthesis of related protoberberine alkaloids has been achieved, creating complex natural products like this compound often involves lengthy and low-yielding processes. researchgate.netnih.gov Researchers are continuously exploring novel synthetic strategies to overcome these challenges. acs.orgprof-beeraiah.in
Recent advancements in synthetic organic chemistry, such as C-C bond activation and photocatalysis, offer promising avenues for more direct and efficient synthesis of the isoquinolinone core of this compound and its analogs. researchgate.netd-nb.inforesearchgate.net For instance, a photoinduced, catalyst-free aza-[4+2]-cycloaddition has been reported for the one-step formation of several protoberberine alkaloids, including this compound. researchgate.netd-nb.info Further refinement of such methodologies could significantly improve the accessibility of these compounds for extensive research.
The scalability of synthetic protocols is another critical aspect that needs to be addressed. molaid.com Developing synthetic routes that are amenable to large-scale production is essential for advancing this compound from a laboratory curiosity to a potential therapeutic agent. This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and designing purification processes that are efficient and cost-effective.
Elucidation of Undiscovered Biosynthetic Pathways
The biosynthetic pathway of this compound in its natural source, Arcangelisia gusanlung, remains largely uncharacterized. While the general pathway for protoberberine alkaloids is understood to originate from the amino acid tyrosine, the specific enzymes and intermediate steps leading to the unique structure of this compound are yet to be discovered. frontiersin.org
Future research will likely employ a combination of transcriptomics, proteomics, and metabolomics to identify the genes and enzymes involved in the biosynthesis of this compound. Modern techniques like chemoproteomics, which uses activity-based probes, have shown great potential in rapidly identifying functional enzymes in plant natural product biosynthesis. frontiersin.org Elucidating this pathway is not only of fundamental scientific interest but also opens up possibilities for metabolic engineering and biotechnological production of this compound and related compounds. frontiersin.orgbiorxiv.org Understanding the biosynthetic logic can also provide inspiration for novel synthetic strategies. biorxiv.org
Comprehensive Pharmacological Characterization in Advanced Preclinical Models
While preliminary studies have suggested potential anti-inflammatory, antioxidant, and anticancer activities for compounds structurally related to this compound, comprehensive pharmacological characterization is still needed. ontosight.ai Future research should focus on evaluating the efficacy of purified this compound in a variety of advanced preclinical models that more accurately mimic human diseases.
This includes the use of in vivo animal models of inflammation, cancer, and other relevant conditions to determine the therapeutic potential of this compound. researchgate.net For instance, the anti-inflammatory effects could be investigated in models of acute and chronic inflammation, while anticancer activity could be assessed in xenograft models using human cancer cell lines. researchgate.netnottingham.ac.uk It is also important to investigate the molecular mechanisms underlying any observed biological activities. For example, studies on related compounds have explored their effects on signaling pathways like NF-κB and MAPK. dntb.gov.ua
Exploration of Novel Biological Targets and Therapeutic Applications
The exploration of novel biological targets for this compound represents a significant area for future investigation. While protoberberine alkaloids are known to interact with various biological targets, the specific molecular targets of this compound have not been extensively studied. vulcanchem.com
Computational methods, such as molecular docking, can be employed to predict potential binding affinities of this compound to a wide range of protein targets. rjpn.org These in silico predictions can then be validated through in vitro binding assays and functional studies. This approach could uncover unexpected therapeutic applications for this compound beyond its traditionally presumed roles.
Furthermore, given the vast and diverse biological activities reported for protoberberine alkaloids, there is potential for this compound to be active against a variety of diseases. researchgate.net Systematic screening of this compound against a broad panel of biological assays could reveal novel therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, or infectious diseases.
Chemotaxonomic Significance and Comparative Phytochemistry of Arcangelisia gusanlung
The chemical profile of Arcangelisia gusanlung is rich in protoberberine alkaloids, with over 15 such compounds identified from this plant. tandfonline.commdpi.com this compound is one of the characteristic alkaloids of this species. arabjchem.org Future research should continue to explore the phytochemical diversity of A. gusanlung and other species within the Arcangelisia genus. arabjchem.orgdntb.gov.ua
Comparative phytochemical studies of different Arcangelisia species can provide valuable insights into the chemotaxonomic relationships within the genus. researchgate.net This involves analyzing the distribution and abundance of this compound and other alkaloids in various plant parts and in plants collected from different geographical locations. Such studies can help to understand the evolutionary pressures that have shaped the chemical diversity of these plants.
Moreover, the discovery of new compounds from A. gusanlung and related species could lead to the identification of novel bioactive molecules with therapeutic potential. acs.orgjst.go.jpjst.go.jp The complete chloroplast genome of A. gusanlung has been sequenced, which will provide a valuable resource for future phylogenetic and pharmacological studies. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
